
Nitrilotris(ethyleneoxy)tris(triethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrilotris(ethyleneoxy)tris(triethylsilane): is an organosilicon compound characterized by the presence of three triethylsilane groups attached to a nitrilotris(ethyleneoxy) backbone. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nitrilotris(ethyleneoxy)tris(triethylsilane) typically involves the reaction of nitrilotris(ethyleneoxy) with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained. The process can be summarized as follows:
Reactants: Nitrilotris(ethyleneoxy) and triethylsilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 25-50°C).
Industrial Production Methods: Industrial production of Nitrilotris(ethyleneoxy)tris(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nitrilotris(ethyleneoxy)tris(triethylsilane) undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, converting primary alcohols and ethers to hydrocarbons.
Substitution: It can participate in substitution reactions, where the triethylsilane groups are replaced by other functional groups.
Hydrosilylation: It can add across double bonds in alkenes and alkynes, forming silyl ethers.
Common Reagents and Conditions:
Reducing Agents: Boron trifluoride etherate, palladium on carbon.
Solvents: Tetrahydrofuran, dichloromethane.
Conditions: Mild temperatures (25-50°C), inert atmosphere.
Major Products:
Hydrocarbons: From reduction reactions.
Silyl Ethers: From hydrosilylation reactions.
Applications De Recherche Scientifique
Nitrilotris(ethyleneoxy)tris(triethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of alcohols and ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor in the synthesis of medicinal compounds.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Nitrilotris(ethyleneoxy)tris(triethylsilane) involves the transfer of hydride ions (H-) from the triethylsilane groups to the substrate. This process is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The molecular targets and pathways involved include:
Activation of Silicon-Hydrogen Bond: The catalyst activates the Si-H bond, enabling hydride transfer.
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Comparaison Avec Des Composés Similaires
Triethylsilane: A simpler compound with similar reducing properties.
Trimethylsilane: Another organosilicon compound used in similar applications.
Triphenylsilane: A bulkier analogue with different reactivity.
Uniqueness: Nitrilotris(ethyleneoxy)tris(triethylsilane) is unique due to its nitrilotris(ethyleneoxy) backbone, which provides additional flexibility and reactivity compared to simpler silanes. This makes it particularly useful in complex organic syntheses where multiple functional groups are involved.
Propriétés
Numéro CAS |
20467-10-1 |
|---|---|
Formule moléculaire |
C24H57NO3Si3 |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
2-triethylsilyloxy-N,N-bis(2-triethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C24H57NO3Si3/c1-10-29(11-2,12-3)26-22-19-25(20-23-27-30(13-4,14-5)15-6)21-24-28-31(16-7,17-8)18-9/h10-24H2,1-9H3 |
Clé InChI |
CXKUNERLOFUGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCN(CCO[Si](CC)(CC)CC)CCO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)

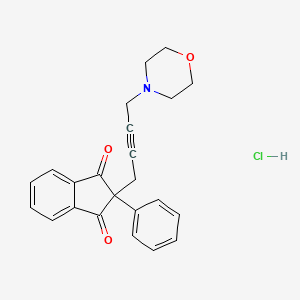
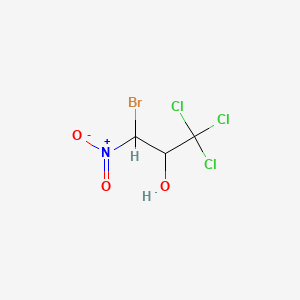

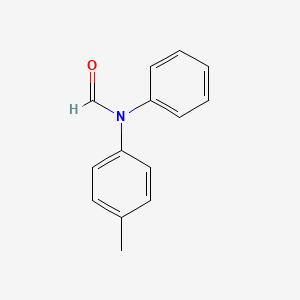

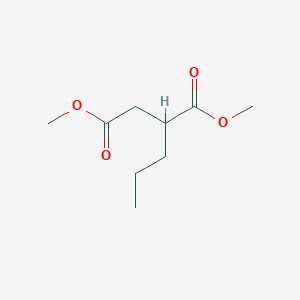
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
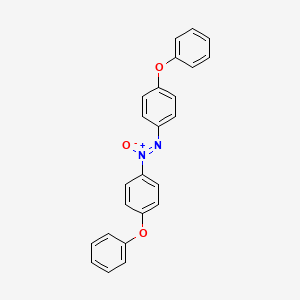

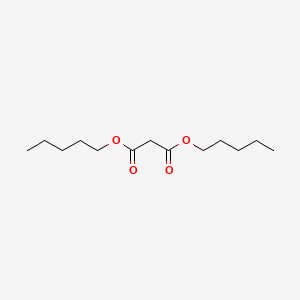
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

